5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide
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Overview
Description
5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide is a versatile chemical compound with a unique structure that allows for diverse applications across various fields. This compound is particularly valuable in scientific research due to its potential in innovative studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide involves several steps. One method includes the reaction of (2R,3R,4S,5R)-2-[(benzoyloxy)methyl]-5-bromo-4-fluorooxolan-3-yl-benzoate with appropriate reagents under controlled conditions. For instance, a solution of the precursor in acetonitrile (MeCN) is stirred at room temperature for 2.5 hours under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective bromination, and fluorination reactions.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide has immense potential in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-fluorooxolan-3-yl)pyridine-3-carboxamide
- Other brominated and fluorinated oxolane derivatives
Comparison
Compared to similar compounds, 5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide stands out due to its unique combination of bromine, fluorine, and furan moieties. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-(4-fluorooxolan-3-yl)-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3/c1-13(7-5-15-4-6(7)12)10(14)8-2-3-9(11)16-8/h2-3,6-7H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZWPWBDKJDTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1F)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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